Ethyl 2-[4-(chloromethyl)phenyl]propanoate
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Overview
Description
Ethyl 2-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C12H15ClO2. It is a pale yellow liquid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[4-(chloromethyl)phenyl]propanoate can be synthesized through the esterification of 2-(4-chloromethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Ethyl 2-[4-(chloromethyl)phenyl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[4-(chloromethyl)phenyl]propanoate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-[4-(chloromethyl)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-[4-(bromomethyl)phenyl]propanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 2-[4-(methoxymethyl)phenyl]propanoate: Contains a methoxy group instead of a chloromethyl group, resulting in different chemical properties and uses.
Uniqueness: The presence of the chloromethyl group in this compound makes it a versatile intermediate for various chemical reactions, particularly nucleophilic substitutions. This unique feature distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[4-(chloromethyl)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSKOFNPMYRSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451320 |
Source
|
Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-03-3 |
Source
|
Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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